(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate
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Overview
Description
The compound “(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a benzo[d]thiazol-2-yl ring, a cyanovinyl group, a phenyl ring, a 3-oxo-3H-benzo[f]chromene-2-carboxylate group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the cyanovinyl group might undergo addition reactions, while the carboxylate group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar functional groups, while its melting point would depend on the overall structure and molecular weight .Scientific Research Applications
Antibacterial Activity
Coumarin derivatives, including those structurally related to (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, have shown moderate to high antibacterial activity against a variety of bacterial strains such as Staphylococcus aureus, Escherichia coli, and Enterobacter cloaco. These compounds display diverse inhibitory effects, depending on their concentration and the type of bacteria, with some being resistant at lower concentrations (Govori et al., 2013).
Biological Evaluation for Antimicrobial Properties
Further exploration into coumarin and thiazolidin-4-one derivatives has shown a promising avenue for antimicrobial application. These compounds were synthesized through various chemical reactions and tested for their efficacy against multiple bacteria and fungal organisms, indicating a potential for therapeutic use in treating infections (Ramaganesh et al., 2010).
Novel Synthesis Methods
Innovative synthesis methods have been developed for compounds with structural similarities, providing new pathways for creating derivatives with potential biological activities. These methods have enabled the production of compounds with precise structural configurations, which are crucial for their biological functions and potential applications in medicinal chemistry (Kavitha et al., 2018).
Antitumor Activity
Some coumarin and benzothiazole derivatives have been evaluated for their antitumor activities against various cancer cell lines. These studies have led to the identification of compounds with significant anticancer properties, providing a basis for further research into their use as potential antitumor agents (El-Helw et al., 2019).
Chemosensor Applications
Coumarin benzothiazole derivatives have been developed as chemosensors for the detection of cyanide anions. These compounds exhibit significant changes in their photophysical properties upon interaction with cyanide, making them useful tools for environmental monitoring and analytical chemistry applications (Wang et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] 3-oxobenzo[f]chromene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16N2O4S/c31-17-20(28-32-25-7-3-4-8-27(25)37-28)15-18-9-12-21(13-10-18)35-29(33)24-16-23-22-6-2-1-5-19(22)11-14-26(23)36-30(24)34/h1-16H/b20-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTOVDCDQNCQSH-HMMYKYKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)OC4=CC=C(C=C4)C=C(C#N)C5=NC6=CC=CC=C6S5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)OC4=CC=C(C=C4)/C=C(\C#N)/C5=NC6=CC=CC=C6S5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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